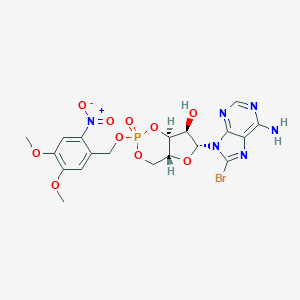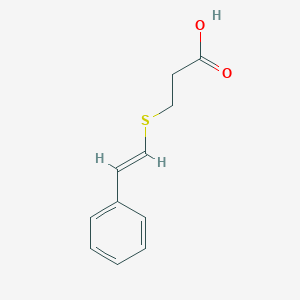![molecular formula C20H26F2N2O3S B067850 2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid CAS No. 171359-21-0](/img/structure/B67850.png)
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd with 4-fluorobenzeneethanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a sulfinic acid group, a fluorophenyl group, and an amino group
Vorbereitungsmethoden
The synthesis of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfinic acid group: This can be achieved through the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or sodium periodate.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate electrophile.
Amino group addition: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like nitronium ions can replace a hydrogen atom on the aromatic ring.
Coupling reactions: The amino group can engage in coupling reactions with carboxylic acids or their derivatives to form amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfonic acids, alcohols, substituted aromatic compounds, and amides.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antidepressant due to its structural similarity to known antidepressant molecules.
Biological Research: It is used in studies investigating the modulation of neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.
Industrial Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of monoamine neurotransmitters such as serotonin and dopamine by inhibiting their reuptake or degradation. This leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression . The compound may also interact with various receptors and enzymes involved in neurotransmitter metabolism, contributing to its overall pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Sertraline: Another SSRI with a similar mechanism of action but different structural features.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on serotonin and norepinephrine systems.
The uniqueness of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine lies in its specific combination of functional groups, which may confer distinct pharmacological properties and therapeutic potential compared to these other compounds.
Eigenschaften
CAS-Nummer |
171359-21-0 |
|---|---|
Molekularformel |
C20H26F2N2O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2 |
InChI-Schlüssel |
INKDWTMNPHLMEL-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Kanonische SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Synonyme |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


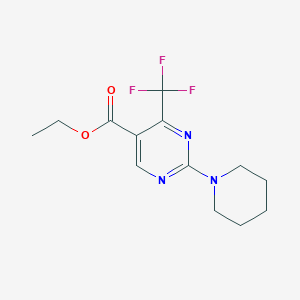

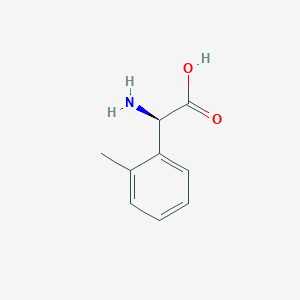
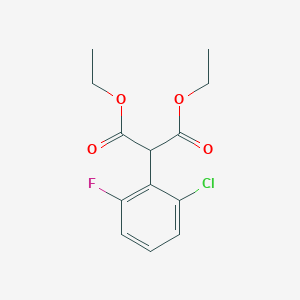
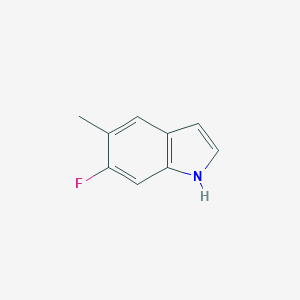
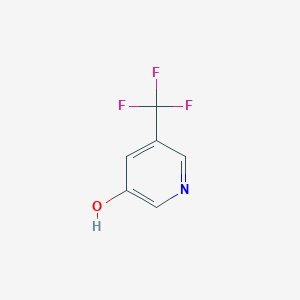
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
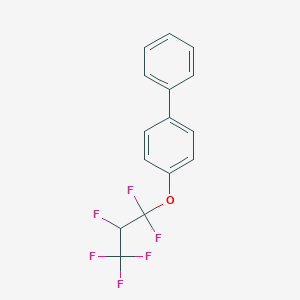
![(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione](/img/structure/B67783.png)
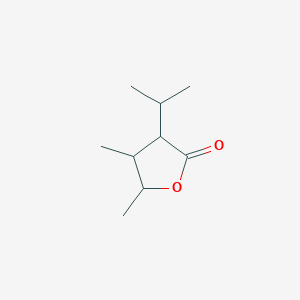
![Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)](/img/structure/B67788.png)

